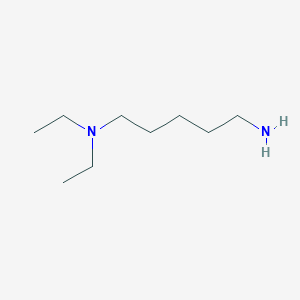

5-(Diethylamino)pentylamine

Description

Significance of Aliphatic Diamines in Organic Synthesis and Coordination Chemistry

Aliphatic diamines are a class of organic compounds containing two amino groups attached to a non-aromatic carbon backbone. wikipedia.org These compounds are of considerable importance in several fields of chemistry. In organic synthesis, they serve as crucial monomers for the production of polyamides, polyimides, and polyureas. wikipedia.org For instance, 1,6-diaminohexane is a key precursor to Nylon 6-6. wikipedia.org The two amine groups can react with various electrophiles, such as aldehydes, acyl chlorides, and anhydrides, to form Schiff bases, amides, and amic acids, respectively. researchgate.net This reactivity makes them essential for constructing complex molecular architectures. solubilityofthings.com

In coordination chemistry, aliphatic diamines, particularly 1,2-diamines, are common ligands that form stable chelate complexes with metal ions. wikipedia.orglibretexts.org The ability of the two nitrogen atoms to donate their lone pairs of electrons to a central metal atom leads to the formation of stable ring structures, a phenomenon known as the chelate effect. These metal complexes have found applications as catalysts in a variety of chemical reactions, including asymmetric synthesis. researchgate.netlibretexts.org The properties and reactivity of the resulting metal complex can be fine-tuned by varying the length and structure of the carbon chain between the two amino groups. researchgate.net

Overview of Functional Amines as Versatile Building Blocks

Amines, as a general class of organic compounds, are characterized by the presence of a nitrogen atom bonded to one or more carbon atoms. ijrpr.com Their chemical behavior is largely dictated by the lone pair of electrons on the nitrogen atom, which confers basicity and nucleophilicity. solubilityofthings.compurkh.com This reactivity makes amines indispensable building blocks in organic synthesis. ijrpr.comamerigoscientific.com They participate in a wide array of chemical transformations, including nucleophilic substitution, acylation, and reductive amination, enabling the synthesis of a vast range of more complex molecules. cymitquimica.comijrpr.commolport.com

The versatility of amines extends to their application in various industries. They are fundamental components in the synthesis of pharmaceuticals, agrochemicals, dyes, and polymers. ijrpr.comamerigoscientific.com In medicinal chemistry, the amine functional group is a common feature in many drug molecules, contributing to their biological activity. ijrpr.compurkh.com Furthermore, in materials science, amines are used to create functional materials such as polymers and catalysts. ijrpr.com

Scope and Research Trajectories for 5-(Diethylamino)pentylamine

5-(Diethylamino)pentylamine, with its distinct primary and tertiary amine functionalities, presents several avenues for research and application.

Synthesis and Properties: The synthesis of 5-(Diethylamino)pentylamine can be achieved through various routes. One reported method involves the reductive amination of N,N-diethyl-1-amino-4-pentanol. google.com Another approach starts with the protection of the carbonyl group of 1-chloro-4-pentanone, followed by condensation with an appropriate amine, deprotection, and reductive amination. google.com

The physical and chemical properties of 5-(Diethylamino)pentylamine are summarized in the table below. It is typically a colorless to pale yellow liquid or solid. cymitquimica.com Its solubility in organic solvents is enhanced by the diethylamino group, while the pentyl chain imparts hydrophobic character. cymitquimica.com

| Property | Value |

| Molecular Formula | C9H22N2 |

| Molecular Weight | 158.28 g/mol |

| Boiling Point | 205-208 °C |

| Density | 0.8432 g/cm³ |

| pKa | 10.59 ± 0.10 (Predicted) |

Data sourced from ChemicalBook chemicalbook.com and CymitQuimica cymitquimica.com.

Applications in Organic Synthesis: The differential reactivity of the primary and tertiary amine groups in 5-(Diethylamino)pentylamine makes it a valuable intermediate in multi-step organic syntheses. The more nucleophilic primary amine can be selectively reacted while the less reactive tertiary amine remains intact, or vice versa, depending on the reaction conditions. This allows for the controlled construction of complex molecules. For example, it has been used as an intermediate in the synthesis of pharmacologically active compounds. chembk.comgoogle.com Specifically, it is a key side chain in the synthesis of the antimalarial drug chloroquine, where it is condensed with 4,7-dichloroquinoline. researchgate.netsrce.hr

Role in Coordination Chemistry: The two nitrogen atoms of 5-(Diethylamino)pentylamine can act as donor atoms, allowing it to function as a bidentate ligand in coordination chemistry. It can form stable complexes with various metal ions. The resulting metal complexes may exhibit interesting catalytic or material properties. Research in this area could explore the synthesis and characterization of such complexes and investigate their potential applications in catalysis or as functional materials. For instance, Schiff base ligands derived from diamines and their metal complexes have been studied for their catalytic activity and thermal stability. researchgate.net

Properties

IUPAC Name |

N',N'-diethylpentane-1,5-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H22N2/c1-3-11(4-2)9-7-5-6-8-10/h3-10H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCCKJSLUHEIDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN(CC)CCCCCN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H22N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00404549 | |

| Record name | 5-(DIETHYLAMINO)PENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

158.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

34987-15-0 | |

| Record name | 5-(DIETHYLAMINO)PENTYLAMINE | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00404549 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for 5 Diethylamino Pentylamine and Its Analogs

Classical Preparation Routes for Amines

The synthesis of amines is a fundamental aspect of organic chemistry, with numerous methodologies developed to construct the crucial carbon-nitrogen bond. Classical preparation routes remain highly relevant and are broadly categorized into strategies such as reductive amination and nucleophilic substitution. These methods offer versatile pathways to a wide array of amine structures, including complex diamines like 5-(Diethylamino)pentylamine.

Reductive Amination Strategies

Reductive amination, also known as reductive alkylation, is a powerful and widely used method for synthesizing primary, secondary, and tertiary amines. wikipedia.orgmasterorganicchemistry.com The process involves the reaction of a carbonyl compound (an aldehyde or a ketone) with ammonia (B1221849), a primary amine, or a secondary amine to form an imine or enamine intermediate. This intermediate is then reduced in situ to the corresponding amine. nih.gov This one-pot reaction is valued for its efficiency and is a cornerstone in the synthesis of complex amine-containing molecules. wikipedia.org

One potential synthetic route to 5-(Diethylamino)pentylamine involves the selective N,N-diethylation of a pentanediamine (B8596099) precursor, such as 1,5-pentanediamine. This transformation can be achieved through reductive amination by reacting the diamine with an appropriate carbonyl compound, such as acetaldehyde. The reaction proceeds via the nucleophilic attack of one of the primary amino groups on the carbonyl carbon of acetaldehyde, forming a hemiaminal intermediate. Subsequent dehydration yields an imine, which is then reduced to the ethylated amine. To achieve the desired N,N-diethyl structure, this process must occur twice on the same nitrogen atom.

A significant challenge in this approach is achieving selective dialkylation on only one of the two primary amine groups of the pentanediamine backbone. Controlling the stoichiometry and reaction conditions is crucial to minimize the formation of undesired byproducts, such as N-ethyl, N,N'-diethyl, and N,N,N',N'-tetraethyl derivatives. A stepwise approach, potentially involving the use of protecting groups to temporarily block one of the amine functionalities, could offer a more controlled pathway to the target molecule.

Catalytic reductive amination is a highly efficient and atom-economical method for amine synthesis. nih.govrsc.org This approach involves the reaction of a carbonyl compound with an amine in the presence of a catalyst and a reducing agent. rsc.orgsemanticscholar.org For the synthesis of 5-(Diethylamino)pentylamine, a plausible strategy would be the reaction of a functionalized carbonyl precursor, such as 5-(diethylamino)pentanal, with ammonia. Alternatively, a precursor like 5-oxopentylamine could be reacted with diethylamine (B46881).

A variety of catalysts, typically based on transition metals, are employed for this transformation. Non-noble metal catalysts, such as those based on cobalt or iron, have gained attention as cost-effective and environmentally benign alternatives to precious metal catalysts like palladium or platinum. rsc.orgsemanticscholar.orgd-nb.inforesearchgate.net The reducing agent is often molecular hydrogen (H₂), which offers high efficiency and produces water as the only byproduct. researchgate.net Other reducing agents, including borohydrides like sodium triacetoxyborohydride (B8407120) (STAB) and sodium cyanoborohydride (NaBH₃CN), are also widely used, particularly in laboratory-scale synthesis, due to their high selectivity for reducing the imine intermediate in the presence of the starting carbonyl group. masterorganicchemistry.comnih.gov Recent advancements also include the use of biocatalysts, such as amine dehydrogenases, which can perform reductive amination with high stereoselectivity under mild conditions. nih.govnih.gov

| Catalyst System | Carbonyl Substrate | Amine Source | Reducing Agent | Key Features | Reference |

|---|---|---|---|---|---|

| Iron-based catalyst on N-doped SiC | Ketones and Aldehydes | Aqueous Ammonia | H₂ | Reusable, good functional group tolerance. d-nb.inforesearchgate.net | d-nb.inforesearchgate.net |

| Co₃O₄/NGr@C (Cobalt-based) | Ketones and Aldehydes | Nitroarenes (reduced in situ) | H₂ | Core-shell structure, recyclable catalyst. rsc.orgsemanticscholar.org | rsc.orgsemanticscholar.org |

| Iridium Complexes | Ketones | Ammonium Formate | Ammonium Formate | Acts as both nitrogen and hydrogen source. organic-chemistry.org | organic-chemistry.org |

| Amine Dehydrogenases (AmDHs) | Ketones and Aldehydes | Ammonium Formate | Formate (coenzyme recycling) | High stereoselectivity, mild conditions. nih.govnih.gov | nih.govnih.gov |

Ammonia-mediated reductive amination is a direct and fundamental method for the synthesis of primary amines from carbonyl compounds. nih.govacs.org This strategy utilizes ammonia as the nitrogen source, which reacts with an aldehyde or ketone to form an imine that is subsequently reduced. researchgate.net This approach is particularly valuable for its atom economy and the use of inexpensive and readily available ammonia. d-nb.info

Nucleophilic Substitution Reactions

Nucleophilic substitution is a foundational class of reactions in organic synthesis for the formation of new bonds, including the C-N bond. In the context of amine synthesis, this typically involves the reaction of an amine, acting as a nucleophile, with an alkyl halide or another substrate bearing a suitable leaving group.

The synthesis of 5-(Diethylamino)pentylamine can be envisioned through the nucleophilic substitution reaction between an amine and a halogenated pentane (B18724) derivative. One plausible route is the reaction of diethylamine with a 5-halopentylamine (e.g., 5-chloro- or 5-bromopentylamine). In this scenario, the diethylamine acts as the nucleophile, displacing the halide to form the desired product.

A primary challenge associated with the alkylation of amines is the potential for overalkylation. masterorganicchemistry.com The secondary or tertiary amine product is often more nucleophilic than the starting amine, leading to the formation of undesired polyalkylated products. To circumvent this, a large excess of the amine nucleophile is often used.

An alternative strategy involves reacting a 1,5-dihalopentane, such as 1,5-dibromopentane, with a large excess of diethylamine. The excess diethylamine serves both as the nucleophile and as a base to neutralize the hydrogen halide formed during the reaction. This reaction would likely yield a mixture of products, including the target intermediate 1-(diethylamino)-5-halopentane. This intermediate could then be isolated and subsequently reacted with ammonia or an ammonia equivalent to install the primary amino group at the other end of the pentane chain. Patents describing the synthesis of N,N'-dialkylalkanediamines from dihaloalkanes and alkylamines demonstrate the industrial viability of this general approach, which often involves elevated temperatures and pressures. google.com

| Amine Nucleophile | Alkylating Agent | Key Reaction Conditions | Potential Product Type | Reference |

|---|---|---|---|---|

| Diethylamine | Isopropyl chloride | 100-200 °C, 0.2-1.1 MPa, solvent-free. google.com | Tertiary Amine | google.com |

| Diethylamine | 2-Chloroethylamine (B1212225) hydrochloride | 100-200 °C, 0.52-1.60 MPa, in autoclave. google.com | Substituted Diamine | google.com |

| Lower Alkylamine (e.g., Ethylamine) | Dihaloalkane (e.g., 1,5-Dibromopentane) | 50-150 °C, 0.2-12 MPa. google.com | N,N'-Dialkylalkanediamine | google.com |

Ring-Opening Reactions of Lactones (e.g., γ-valerolactone) with Amines

The synthesis of amino-alcohols and related diamines can be achieved through the ring-opening of lactones, such as the biomass-derived platform chemical γ-valerolactone (GVL). This reaction involves the nucleophilic attack of an amine on the electrophilic carbonyl carbon of the lactone, leading to the cleavage of the ester bond and the formation of an amide-alcohol or a related derivative.

The reactivity of amines in the ring-opening of GVL is influenced by steric factors. Studies have shown that steric hindrance at the reacting amine function plays a more significant role than the local point charge. researchgate.netrug.nl The reaction can proceed with both monoamines and diamines. For instance, the reaction of γ-valerolactone oxide with diethylamine proceeds smoothly at room temperature to yield the corresponding ring-opened product in high yield (97%). rsc.org

Key parameters that determine the success and yield of these reactions include reaction temperature, reaction time, and the molar ratio of the reactants. researchgate.netrug.nl While catalysts can be employed, these process parameters have been found to be more influential. researchgate.netrug.nl The acid-catalyzed ring opening of GVL is a critical step in cascades that can form various pentenoic acid isomers. syr.edursc.org

Table 1: Ring-Opening of γ-Valerolactone Oxide with Various Amines rsc.org

| Amine | Reaction Time | Yield |

|---|---|---|

| Diethylamine | 4 h | 97% |

| Benzylamine | 15 min | 98% |

Advanced and Stereoselective Synthesis

The synthesis of chiral amines is a significant area of research due to their importance in pharmaceuticals and other biologically active compounds. nih.govacs.org Advanced methodologies have been developed to control the stereochemistry of the amine products, including asymmetric reductive amination and catalytic hydrogenation.

Asymmetric Reductive Amination with Chiral Auxiliaries (e.g., α-Methylbenzylamine)

Asymmetric reductive amination is a powerful two-step method for producing optically active primary amines from prochiral ketones. researchgate.net A key strategy involves the use of a chiral auxiliary, such as (R)- or (S)-α-methylbenzylamine (α-MBA), which directs the stereochemical outcome of the reaction.

In the first step, the prochiral ketone reacts with the chiral auxiliary in the presence of a Lewis acid and a heterogeneous hydrogenation catalyst (e.g., Raney-Ni, Pt/C, Pd/C). This step simultaneously incorporates the auxiliary and creates a new stereogenic center, forming a mixture of diastereomeric secondary amines. researchgate.netgoogle.com The choice of catalyst, solvent, and temperature is crucial for achieving high yields and diastereoselectivity. The second step involves the hydrogenolysis of the intermediate to remove the chiral auxiliary, yielding the desired enantioenriched α-chiral primary amine. researchgate.net This method is noted for its efficiency and the use of inexpensive, industry-standard reagents, making it amenable to scale-up. researchgate.net

Lewis Acid Catalysis in Asymmetric Synthesis

Lewis acids play a crucial role in asymmetric synthesis by acting as catalysts to activate substrates and control stereoselectivity. wikipedia.org In the context of amine synthesis, Lewis acids can coordinate to lone-pair bearing atoms like oxygen or nitrogen, withdrawing electron density and making the substrate more reactive towards nucleophilic attack. wikipedia.org

This activation is fundamental in various reactions, including the asymmetric reductive amination of ketones, where Lewis acids like Ti(O-i-Pr)₄ can suppress the formation of alcohol by-products. researchgate.netgoogle.com In copper-catalyzed asymmetric conjugate additions to enamides, Lewis acids enhance the electrophilicity of the olefinic moiety, enabling the addition of Grignard reagents with excellent stereocontrol. acs.org The combination of amine catalysts with metal Lewis acids has also led to the development of bifunctional catalyst systems that can facilitate complex transformations with high enantioselectivity. rsc.orgresearchgate.net

Catalytic Hydrogenation for Chiral Amine Formation

Catalytic asymmetric hydrogenation is one of the most direct and efficient strategies for the preparation of chiral amines. nih.govacs.org This method offers high atom economy and is considered a sustainable or "green" chemical strategy. acs.org The asymmetric hydrogenation of prochiral imines is a particularly powerful approach to access valuable α-chiral amines and has been implemented on an industrial scale. nih.govacs.org

Transition metal catalysts based on rhodium (Rh), ruthenium (Ru), and iridium (Ir) are widely used, often complexed with chiral ligands to induce enantioselectivity. ajchem-b.com

Iridium (Ir) catalysts have shown high efficiency in the asymmetric hydrogenation of various imines. For instance, Ir-complexes combined with chiral ligands like f-Binaphane have achieved excellent enantioselectivities (up to 99% ee) for acyclic imines. google.com

Rhodium (Rh) catalysts are robust for the asymmetric hydrogenation of acrylate (B77674) derivatives to synthesize α- and β-amino acids. ajchem-b.com

Ruthenium (Ru) catalysts , particularly those with chiral diamine ligands, are highly effective for the asymmetric transfer hydrogenation of ketones and imines. ajchem-b.com

The success of these reactions depends on the careful selection of the metal, chiral ligand, and reaction conditions to achieve high conversion and enantiomeric excess. nih.govresearchgate.net

Optimization of Synthetic Pathways

The transition from laboratory-scale synthesis to industrial production requires rigorous optimization of reaction pathways to ensure high yield, purity, and economic viability.

Yield and Purity Considerations in Industrial Processes

In the industrial synthesis of diamines, maximizing yield and ensuring high purity are critical objectives. semanticscholar.org The production of diamines often involves multi-step processes where each step must be optimized. For example, a pathway for synthesizing primary diamines from olefins involves hydroformylation, hydrogenation, and amination. semanticscholar.orgresearchgate.net

Key considerations for optimization include:

Catalyst Systems: The choice of catalyst is paramount. For instance, in a multi-step synthesis, the interaction between different catalytic systems must be analyzed. It was found that in a combined hydroformylation/amination sequence, the rhodium and ruthenium catalysts used for each respective step could interfere with one another, necessitating a two-step approach to achieve high diamine yields (up to 88%). semanticscholar.orgresearchgate.net

Reaction Conditions: Parameters such as temperature, pressure, solvent, and reactant concentrations must be fine-tuned.

Downstream Processing: The purification of the final product is a significant factor. While biosynthesis of diamines from renewable resources is an emerging alternative to chemical synthesis, a major challenge remains the economic competitiveness, which is heavily influenced by the yield and the complexity of the purification process. nih.gov Improving enzyme properties, optimizing metabolic pathways, and simplifying production and purification are key areas of focus to enhance the viability of bio-based diamine production. nih.gov

Reaction Conditions and Parameter Optimization (e.g., temperature, catalysts)

The synthesis of 5-(Diethylamino)pentylamine and its analogs can be achieved through various synthetic methodologies, with reaction conditions and parameter optimization playing a crucial role in maximizing yield and purity. Key parameters that are often optimized include temperature, pressure, catalyst selection, and reactant molar ratios. The following sections detail the optimization of these conditions for relevant synthetic routes.

One of the primary methods for synthesizing N,N-dialkyl-α,ω-diaminoalkanes is through the catalytic amination of diols. This "borrowing hydrogen" strategy involves the in-situ oxidation of the alcohol to an aldehyde, followed by reductive amination with the desired amine. The direct synthesis of diamines from diols has been efficiently achieved using heterogeneous bimetallic catalysts. For instance, the N-alkylation of amines with diols can be catalyzed by Pt–Sn/γ-Al2O3. Optimal conditions for such reactions are typically high temperatures, around 145 °C, to facilitate the borrowing hydrogen mechanism.

Another significant route is reductive amination, which involves the reaction of a carbonyl compound with an amine in the presence of a reducing agent. For the synthesis of tertiary amines, such as 5-(Diethylamino)pentylamine, this can involve the reaction of a suitable aldehyde with diethylamine. The optimization of this process often involves screening different catalysts and adjusting temperature and pressure. Homogeneous rhodium catalysis has been shown to be effective for the reductive amination of aldehydes with secondary amines. A study on the reductive amination of various aldehydes with diethylamine using a rhodium catalyst demonstrated that optimal yields could be achieved at a temperature of 100 °C and a hydrogen pressure of 30 bar.

The synthesis of shorter-chain analogs, such as N,N-diethylethylenediamine, provides further insight into reaction parameter optimization. A patented method for its synthesis from 2-chloroethylamine hydrochloride and diethylamine specifies a reaction temperature of 150 °C and a pressure of 1 MPa. This reaction is facilitated by a Lewis acid catalyst, with cuprous chloride being a preferred option. The molar ratio of the reactants is also a critical parameter, with a diethylamine to 2-chloroethylamine hydrochloride molar ratio of 4:1 being optimal.

The hydrogenation of nitriles is another viable synthetic pathway. For the synthesis of N,N-dimethyl-1,3-propanediamine, a related diamine, the process involves the hydrogenation of N,N-dimethyl-aminopropionitrile. Optimal conditions for this continuous process were found to be a temperature of 70 °C and a pressure of 6 MPa, using a specific catalyst in the presence of an alkali liquor like NaOH.

The following tables present data from studies on the synthesis of analogous compounds, illustrating the effect of optimizing various reaction parameters.

| Entry | Catalyst | H₂ pressure (bar) | Temperature (°C) | Time (h) | Yield of 1 (%) |

|---|---|---|---|---|---|

| 1 | Ni@C-600-H₂O (A) | 20 | 80 | 6 | 92 |

| 2 | Ni@C-700-H₂O (B) | 20 | 80 | 6 | 95 |

| 3 | Ni@C-600-EtOH (C) | 20 | 80 | 6 | 75 |

| 4 | Ni@C-700-EtOH (D) | 20 | 80 | 6 | 88 |

| 5 | Ni/NiO@C-600-H₂O (E) | 20 | 80 | 6 | 97 |

| 6 | Ni/NiO@C-700-H₂O (F) | 20 | 80 | 6 | 98 |

| 7 | Ni/NiO@C-600-EtOH (G) | 20 | 80 | 6 | 85 |

| 8 | Ni/NiO@C-700-EtOH (H) | 20 | 80 | 6 | 99 |

| 9 | Ni/NiO@C-700-EtOH (H) | 20 | 70 | 6 | 65 |

| 10 | Ni/NiO@C-700-EtOH (H) | 20 | 60 | 6 | 30 |

| 11 | Ni/NiO@C-700-EtOH (H) | 20 | 80 | 4 | 95 |

| Entry | Aldehyde | Product | Yield (YGC) (%) | Isolated Yield (Yisol) (%) |

|---|---|---|---|---|

| 1 | Benzaldehyde | N-benzyl-N,N-diethylamine | 98 | 95 |

| 2 | 4-Methoxybenzaldehyde | N-(4-methoxybenzyl)-N,N-diethylamine | 99 | 97 |

| 3 | 4-Chlorobenzaldehyde | N-(4-chlorobenzyl)-N,N-diethylamine | 96 | 93 |

| 4 | Hexanal | N,N-diethyl-N-hexylamine | 95 | 91 |

| 5 | Undecanal | N,N-diethyl-N-undecylamine | 94 | 90 |

Conditions: mtotal=(m1x+m2a+msolvent)=100 g, n1x / n2a=1/4, 0.25 mol% Rh(acac)(cod), 1 eq. Xantphos (nRh / nP=1/2), solvent: Methanol, pH₂=30 bar, T=100 °C, Preforming: Without carbonyl compound 1 x, t=60 min, N=500 rpm. Reaction: Addition of 4 g 1 x via dropping funnel. Yield (YGC) was determined by GC-FID. Isolation of individual components (Yisol) via vacuum distillation. For not determined yields, n.d. is indicated. researchgate.net

Fundamental Reactivity and Chemical Behavior

Basicity and Proton Affinity Studies

The basicity of 5-(Diethylamino)pentylamine is a key aspect of its chemical character, influenced by the presence of two amino groups. The study of its proton affinity and gas-phase basicity provides insight into its intrinsic, solvent-free reactivity.

Gas-Phase Basicity Parameters (GB and PA)

Computational studies on a range of α,ω-alkanediamines have been conducted to determine their gas-phase basicities. nih.gov These studies show a clear trend of increasing basicity with increasing alkyl chain length and alkyl substitution. The diethyl substitution on one of the amino groups in 5-(Diethylamino)pentylamine is expected to significantly increase its basicity compared to the unsubstituted pentane-1,5-diamine.

To illustrate the expected trends, the following table presents computed gas-phase basicity (GB) values for related diamines.

| Compound | Gas-Phase Basicity (GB) (kJ/mol) |

| 1,3-Propanediamine | 925.9 |

| 1,4-Butanediamine | 938.9 |

| 1,5-Pentanediamine | 946.8 |

| N-methyl-1,3-propanediamine | 954.8 |

| N,N-dimethyl-1,3-propanediamine | 973.2 |

Data sourced from theoretical calculations on analogous compounds. nih.gov

Based on these trends, the GB of 5-(Diethylamino)pentylamine would be anticipated to be higher than that of 1,5-pentanediamine and likely in the range of other N,N-dialkylated diamines.

Influence of Amino Group Chelation on Basicity

In the gas phase, the protonation of a diamine can lead to the formation of a stable cyclic structure through an intramolecular hydrogen bond. This phenomenon, often referred to as a chelation effect, significantly enhances the basicity of the diamine compared to a monoamine of similar size. nih.gov When 5-(Diethylamino)pentylamine is protonated, the proton can be shared between the primary and tertiary nitrogen atoms, forming a stable intramolecular hydrogen bond. The five-carbon spacer allows for the formation of a thermodynamically favorable eight-membered ring in the protonated state.

Theoretical Predictions of Protonation Equilibria

Theoretical methods, such as Density Functional Theory (DFT), are powerful tools for predicting the protonation equilibria of amines. nih.govacs.org These calculations can accurately model the geometries of the neutral and protonated species and determine their relative energies, providing insights into gas-phase basicities and proton affinities. acs.orgacs.org For 5-(Diethylamino)pentylamine, theoretical calculations would predict that protonation preferentially occurs at the more sterically accessible primary amine, followed by the formation of an intramolecular hydrogen bond with the tertiary amine.

Computational models for various diamines have shown that the stability of the cyclic protonated structure is dependent on the length of the alkyl chain separating the two nitrogen atoms. A five-carbon chain, as in 5-(Diethylamino)pentylamine, is generally of sufficient length to allow for a stable, low-strain cyclic conformation upon protonation.

Nucleophilic Properties of Amine Functionalities

The lone pairs of electrons on the nitrogen atoms of 5-(Diethylamino)pentylamine make it a potent nucleophile. Both the primary and tertiary amine groups can participate in nucleophilic reactions, although their reactivity profiles differ.

Participation in Nucleophilic Addition Reactions

5-(Diethylamino)pentylamine can act as a nucleophile in addition reactions, particularly with electron-deficient species such as the carbonyl carbon of aldehydes and ketones. The primary amine is generally the more reactive site for nucleophilic addition to a carbonyl group due to less steric hindrance. byjus.comksu.edu.sa The reaction typically proceeds via the formation of a tetrahedral intermediate. byjus.com

The general mechanism for the nucleophilic addition of a primary amine to a carbonyl compound is as follows:

The nucleophilic nitrogen of the primary amine attacks the electrophilic carbonyl carbon. byjus.com

This leads to the formation of a zwitterionic tetrahedral intermediate.

A proton transfer from the nitrogen to the oxygen results in a neutral carbinolamine intermediate. libretexts.org

In the case of 5-(Diethylamino)pentylamine, this carbinolamine intermediate can then undergo further reactions.

Role in Condensation Reactions

Condensation reactions are a key feature of the reactivity of primary amines with carbonyl compounds. libretexts.org Following the initial nucleophilic addition, the carbinolamine intermediate formed from the reaction of the primary amine of 5-(Diethylamino)pentylamine with an aldehyde or ketone can eliminate a molecule of water to form an imine, also known as a Schiff base. libretexts.orgwikipedia.org This reaction is often catalyzed by acid. wikipedia.org

Coordination Chemistry of 5 Diethylamino Pentylamine As a Ligand

Ligand Design Principles for Polyamines

The design and selection of polyamine ligands are guided by their inherent electronic and structural characteristics, which determine the stability and properties of the resulting metal complexes.

Nitrogen-Donor Ligand Characteristics

Nitrogen-donor ligands are a cornerstone of coordination chemistry, valued for their strong coordinating ability with a wide range of metal ions. alfa-chemistry.comalfachemic.comlabinsights.nl The nitrogen atoms in amine ligands possess lone pairs of electrons, making them effective electron-pair donors or Lewis bases. alfa-chemistry.com Polyamines, such as 5-(Diethylamino)pentylamine, contain multiple nitrogen-donor sites, allowing them to be classified as multidentate ligands. labinsights.nl

Chelating Capabilities of Diamine Scaffolds

A key feature of polyamine ligands is their ability to form chelate rings with a central metal ion. This phenomenon, known as the chelate effect, results in significantly more stable complexes compared to those formed with analogous monodentate ligands. The stability is driven by favorable entropic and enthalpic factors. wikipedia.org

The size of the chelate ring is a critical factor in the stability of the complex. Diamines such as ethylenediamine (B42938) (a 1,2-diamine) and 1,3-diaminopropane (B46017) form highly stable five- and six-membered chelate rings, respectively. wikipedia.org However, 5-(Diethylamino)pentylamine is a 1,5-diamine. If it were to act as a chelating ligand to a single metal center, it would form a large and flexible eight-membered ring. Such large rings are generally less stable than their five- or six-membered counterparts due to increased conformational flexibility and potential steric strain. wikipedia.org Consequently, long-chain diamines like 5-(Diethylamino)pentylamine may also act as bridging ligands, coordinating to two different metal centers to form polymeric or polynuclear complexes. wikipedia.org

Complexation with Transition Metals

The interaction of 5-(Diethylamino)pentylamine with transition metals leads to the formation of diverse metal-amine complexes, each with unique geometric and electronic properties.

Formation of Metal-Amine Complexes (e.g., Cu(II), Ni(II), Cr(III), Co(III), Pt)

5-(Diethylamino)pentylamine readily forms complexes with a variety of transition metals. The coordination number and geometry of the resulting complex are influenced by the size, charge, and electronic configuration of the central metal ion. wikipedia.orgntu.edu.sg For instance, Cu(II) and Ni(II) often form four- or six-coordinate complexes with square planar or octahedral geometries, respectively. wikipedia.org Co(III) and Cr(III) almost exclusively form six-coordinate octahedral complexes, which are known for being kinetically inert. wikipedia.org Platinum, particularly as Pt(II), typically forms four-coordinate square planar complexes. nih.gov

The synthesis of these complexes generally involves reacting a salt of the desired metal with the ligand in a suitable solvent. fudutsinma.edu.ngmdpi.com The resulting complexes are often colored, with the specific color arising from d-d electronic transitions within the metal center, the energy of which is modified by the ligand field. wikipedia.orgfudutsinma.edu.ng

| Metal Ion | Typical Coordination Number | Common Geometry | d-Electron Configuration | Reference Example |

|---|---|---|---|---|

| Cu(II) | 4 or 6 | Square Planar or Distorted Octahedral | d⁹ | [Cu(NH₃)₄(H₂O)₂]²⁺ wikipedia.org |

| Ni(II) | 4 or 6 | Square Planar or Octahedral | d⁸ | [Ni(NH₃)₆]²⁺ wikipedia.org |

| Cr(III) | 6 | Octahedral | d³ | [Cr(NH₃)₄Cl₂]⁺ wikipedia.org |

| Co(III) | 6 | Octahedral | d⁶ | [Co(NH₃)₆]³⁺ wikipedia.org |

| Pt(II) | 4 | Square Planar | d⁸ | cis-[PtCl₂(NH₃)₂] |

Stereochemical Aspects of Complex Formation

The formation of metal complexes with chelating ligands like 5-(Diethylamino)pentylamine can lead to various forms of stereoisomerism. ntu.edu.sg The specific isomers that can be formed depend on the coordination geometry of the metal complex. ntu.edu.sg

Geometric Isomerism: In square planar complexes (e.g., Pt(II)) and octahedral complexes (e.g., Co(III), Cr(III)), geometric isomers such as cis and trans can arise. ntu.edu.sg For a complex with two 5-(Diethylamino)pentylamine ligands and two other monodentate ligands in an octahedral geometry, the monodentate ligands could be positioned adjacent to each other (cis) or opposite each other (trans).

The specific stereoisomers obtained can be influenced by reaction conditions and the inherent steric preferences of the ligand.

Influence on Redox Potentials of Metal Centers

The coordination of a ligand to a metal center can significantly alter the metal's redox potential (the tendency to be oxidized or reduced). nih.gov This influence stems from the ligand's ability to preferentially stabilize one oxidation state of the metal over another.

Nitrogen-donor ligands are typically strong sigma (σ) donors, meaning they form strong covalent bonds by donating electron density to the metal. This donation of electron density can help to stabilize higher oxidation states of the metal. For example, if 5-(Diethylamino)pentylamine binds more strongly to Co(III) than to Co(II), it will make the oxidation of Co(II) to Co(III) easier. This results in a lower (less positive) redox potential for the Co(III)/Co(II) couple compared to the aqueous [Co(H₂O)₆]³⁺/[Co(H₂O)₆]²⁺ couple.

A Nernstian relationship exists between the standard redox potential and the ratio of the stability constants of the ligand with the oxidized (K_ox_) and reduced (K_red_) forms of the metal. nih.gov Preferential stabilization of the higher oxidation state (Fe(III) in the referenced study) leads to a decrease in the standard redox potential, enhancing the reactivity of the reduced form (Fe(II)). nih.gov Therefore, the coordination of 5-(Diethylamino)pentylamine is expected to modulate the redox properties of transition metal centers, a crucial aspect for applications in catalysis and electron transfer reactions.

Structural Elucidation of Metal Complexes

A fundamental aspect of characterizing coordination compounds is the determination of their three-dimensional structure and the nature of the metal-ligand bonding. This is typically achieved through a combination of single-crystal X-ray diffraction and various spectroscopic techniques.

Spectroscopic Characterization of Metal Complexes

Spectroscopic methods are crucial for characterizing metal complexes in both solid and solution states. Techniques such as Infrared (IR), UV-Visible (UV-Vis), and Nuclear Magnetic Resonance (NMR) spectroscopy provide valuable insights into the ligand's coordination mode and the electronic environment of the metal ion. However, no specific spectroscopic data for complexes of 5-(Diethylamino)pentylamine have been reported. For instance, IR spectroscopy would be expected to show shifts in the N-H and C-N stretching frequencies upon coordination, but no such data is available. Similarly, UV-Vis spectra, which are informative about d-d electronic transitions in transition metal complexes, have not been documented.

Structural Analysis of Coordination Geometries

The analysis of coordination geometries, such as octahedral, tetrahedral, or square planar, is predicated on experimental data from crystallographic and spectroscopic studies. As this foundational data is absent for 5-(Diethylamino)pentylamine complexes, no analysis of preferred coordination numbers or geometries with different metal ions can be provided.

Ligand Substitution Dynamics and Lability Character

The study of ligand substitution reactions provides insight into the reactivity and stability of coordination complexes. The lability of a ligand—the ease with which it can be replaced by another ligand—is a key characteristic. There are no kinetic studies or reports on the ligand substitution dynamics for any metal complex of 5-(Diethylamino)pentylamine. Therefore, its character as a labile or inert ligand in different coordination environments remains undetermined.

Catalytic Applications of 5 Diethylamino Pentylamine and Its Derivatives

Role as a Catalyst or Co-catalyst in Organic Reactions

There is no available research to detail the performance, scope, or mechanistic studies of 5-(Diethylamino)pentylamine as a primary catalyst or a co-catalyst in organic synthesis.

Ligand in Transition Metal Catalysis

No literature was found that investigates the use of 5-(Diethylamino)pentylamine as a ligand in transition metal-catalyzed reactions.

Performance in Cross-Coupling Reactions

Specific data on the effectiveness, substrate scope, and reaction conditions for cross-coupling reactions using 5-(Diethylamino)pentylamine as a ligand are not available.

Active Sites and Catalyst Platform Design

There is no information on how 5-(Diethylamino)pentylamine or its derivatives might be incorporated into catalyst platforms or the nature of the active sites that would be formed.

Applications in Polymerization Reactions

The use of 5-(Diethylamino)pentylamine as a component in polymerization reactions has not been reported in the available literature.

Ligand in Controlled Radical Polymerization (e.g., ATRP)

There are no studies detailing the use of 5-(Diethylamino)pentylamine as a ligand for metal complexes in ATRP or other controlled radical polymerization techniques.

Influence on Polymerization Kinetics and Control

Consequently, no data exists on the influence of this compound on polymerization rates, the degree of control over polymer chain length, or the polydispersity of the resulting polymers.

Biomimetic Catalysis (General Principles)

Biomimetic catalysis is a field of chemistry where natural biological systems, particularly enzymes, inspire the design of synthetic catalysts. The primary goal is to replicate the high efficiency, selectivity, and mild operating conditions of enzymes in industrial and laboratory settings. This involves creating smaller, more robust molecules that mimic the structure and function of an enzyme's active site. While direct research on the biomimetic catalytic applications of 5-(Diethylamino)pentylamine is not extensively documented in publicly available literature, the general principles of biomimetic catalysis provide a framework for understanding its potential in this area.

The fundamental principles of biomimetic catalysis revolve around several key concepts:

Active Site Mimicry: Enzymes owe their catalytic prowess to the specific three-dimensional arrangement of functional groups within their active sites. Biomimetic catalysts aim to reproduce this microenvironment. For 5-(Diethylamino)pentylamine, its two nitrogen atoms—a primary amine and a tertiary amine—separated by a flexible pentyl chain, offer potential coordination sites for metal ions, much like amino acid residues (e.g., histidine, lysine) in metalloenzymes.

Cooperative Catalysis: Often, multiple functional groups within an enzyme's active site work in concert to catalyze a reaction. In the case of diamines, the two amine groups can act cooperatively. For instance, one amine group might act as a Brønsted base to deprotonate a substrate, while the other acts as a Lewis base to coordinate a metal ion or as a hydrogen bond donor to orient the substrate. acs.org

Substrate Recognition and Binding: Enzymes exhibit remarkable substrate specificity due to precise interactions (hydrogen bonding, electrostatic interactions, hydrophobic interactions) between the active site and the substrate. The structure of 5-(Diethylamino)pentylamine, with its alkyl chain and amino groups, could be modified to create derivatives with specific binding pockets, enhancing substrate recognition.

The potential for 5-(Diethylamino)pentylamine and its derivatives in biomimetic catalysis can be inferred from studies on structurally related compounds. For example, derivatives of diamines are known to act as ligands for transition metals, forming complexes that catalyze a variety of organic transformations. The diethylamino group, in particular, can influence the steric and electronic properties of the resulting metal complex, thereby tuning its catalytic activity.

A study on a more complex molecule containing a diethylamino functional group, 5-(diethylamino)-2-(5-nitro-1H-benzimidazol-2-yl)phenol, demonstrated its ability to form stable complexes with transition metals like Co(II), Cu(II), Ni(II), and Fe(II). nih.gov These complexes exhibited significant antimicrobial activity, which, while not a catalytic application in the traditional sense, underscores the ability of the diethylamino-containing ligand to coordinate with metal ions and induce biological activity. nih.gov This principle of metal coordination is central to the function of many metalloenzymes and is a key strategy in designing biomimetic catalysts.

The table below summarizes the potential roles of the functional groups in 5-(Diethylamino)pentylamine in the context of biomimetic catalysis, based on general principles observed in related systems.

| Functional Group | Potential Role in Biomimetic Catalysis | Rationale |

| Primary Amine (-NH2) | - Metal coordination- Hydrogen bonding with substrate- Brønsted base | The lone pair of electrons on the nitrogen can coordinate to a metal center. The N-H bonds can act as hydrogen bond donors. The amine can accept a proton. |

| Tertiary Amine (-N(CH2CH3)2) | - Metal coordination- Steric control | The lone pair of electrons on the nitrogen can coordinate to a metal center. The ethyl groups provide steric bulk that can influence the geometry of a metal complex and the approach of a substrate. |

| Pentyl Chain (-(CH2)5-) | - Structural backbone- Flexibility | Provides a flexible spacer between the two amine groups, allowing them to adopt various conformations for metal coordination or interaction with a substrate. |

While specific research detailing the use of 5-(Diethylamino)pentylamine as a biomimetic catalyst is yet to be reported, its structural features align with the core principles of this field. Future research could explore the synthesis of its derivatives and their coordination with various metal centers to create novel catalysts that mimic the function of natural enzymes.

Applications in Materials Science and Polymer Chemistry

Incorporation into Polymer Structures

The dual amine functionality of 5-(Diethylamino)pentylamine allows for its versatile integration into polymeric architectures, either as a foundational monomer unit or as a functionalizing agent for existing polymer chains.

Monomer or Co-monomer in Polymer Synthesis

As a diamine, 5-(Diethylamino)pentylamine can serve as a monomer in condensation polymerization reactions. savemyexams.comalderbioinsights.co.uk The primary amine group readily reacts with monomers containing two or more complementary functional groups, such as dicarboxylic acids or their more reactive derivatives like diacyl chlorides, to form polyamides. savemyexams.comnih.gov This process involves the formation of a repeating amide linkage through the elimination of a small molecule, such as water.

The general reaction scheme for the formation of a polyamide using a diamine and a dicarboxylic acid is a well-established principle in polymer synthesis. alderbioinsights.co.uknih.gov By reacting 5-(Diethylamino)pentylamine with various diacids, a new class of polyamides can be synthesized. These polymers would uniquely feature a pendant diethylamino group at regular intervals along the polymer backbone. This tertiary amine functionality imparts specific properties to the resulting material, such as pH-responsiveness and the ability to chelate metal ions.

Table 1: Potential Polymers from 5-(Diethylamino)pentylamine as a Monomer

| Co-monomer | Resulting Polymer Type | Key Feature of Polymer |

|---|---|---|

| Adipic acid | Polyamide (Nylon) | Pendant diethylamino groups |

| Terephthaloyl chloride | Aromatic-Aliphatic Polyamide | Enhanced thermal stability with functional side chains |

Functionalization of Polymers through Amines

Post-polymerization modification is a powerful strategy for introducing new functionalities onto existing polymer backbones. rsc.orgmdpi.com The primary amine of 5-(Diethylamino)pentylamine is a potent nucleophile that can be grafted onto polymers containing electrophilic functional groups. This method, often referred to as amine grafting, allows for the precise introduction of the diethylaminopentyl side chain. rsc.orggoogle.comwordpress.com

Polymers with reactive groups such as esters, acid chlorides, or epoxides are suitable candidates for this type of modification. For example, the amine can react with a poly(methyl acrylate) backbone via amidation to create a functionalized polyacrylamide. Similarly, it can react with epoxidized polymers to open the epoxide ring and form a stable carbon-nitrogen bond. acs.org This functionalization imparts the properties of the tertiary amine to the base polymer, which can be useful for applications requiring altered surface properties, pH sensitivity, or coordination sites. rsc.org

Table 2: Polymer Functionalization with 5-(Diethylamino)pentylamine

| Polymer Backbone | Reactive Group | Linkage Formed | Resulting Functionality |

|---|---|---|---|

| Poly(methyl acrylate) | Ester | Amide | Hydrophilicity, pH-responsiveness |

| Polystyrene-co-maleic anhydride | Anhydride | Imide/Amide | Surface activity, metal chelation |

Role as Curing Agents and Hardeners in Polymer Formulations

In the realm of thermosetting polymers, particularly epoxy resins, amines are critical components that act as curing agents or hardeners. delamine.comevonik.com 5-(Diethylamino)pentylamine is uniquely equipped for this role due to its hybrid structure containing both a primary and a tertiary amine.

The curing of epoxy resins with amines is a nucleophilic ring-opening reaction. threebond.co.jp The active hydrogens on the primary amine of 5-(Diethylamino)pentylamine can attack the electrophilic carbon of the epoxy ring, initiating the polymerization and cross-linking process. threebond.co.jpappliedpoleramic.com Each primary amine group has two active hydrogens, allowing it to react with two epoxy groups, which leads to the formation of a durable three-dimensional network. appliedpoleramic.com

Furthermore, the tertiary amine group within the molecule can act as a catalyst to accelerate the curing process. appliedpoleramic.comresearchgate.netnbinno.com It facilitates the opening of the epoxy ring and promotes the reaction between other amine groups and epoxy groups, as well as the reaction of hydroxyl groups (formed during the initial ring-opening) with epoxy groups. threebond.co.jpnbinno.com This dual functionality—acting as both a reactant and a catalyst—can influence the curing kinetics, pot life, and the final properties of the thermoset material. e3s-conferences.org The use of such a molecule can lead to epoxy resins with tailored mechanical, thermal, and chemical resistance properties. epo.org

Table 3: Role of 5-(Diethylamino)pentylamine in Epoxy Resin Formulation

| Functional Group | Role in Curing | Effect on Formulation |

|---|---|---|

| Primary Amine (-NH₂) | Reactant/Hardener | Initiates cross-linking, builds polymer network |

Advanced Functional Materials Precursors

The distinct chemical nature of 5-(Diethylamino)pentylamine makes it a promising precursor for the development of advanced functional materials, from nanostructures to next-generation polymers.

Integration into Nanostructured Materials (Conceptual)

Conceptually, the amine groups of 5-(Diethylamino)pentylamine can be utilized in the synthesis and functionalization of nanostructured materials. In the synthesis of metallic nanoparticles, amines can act as capping agents, controlling particle growth and preventing agglomeration. nih.govacs.org The molecule could stabilize nanoparticles in solution and provide a functional handle on their surface for further modification. nih.gov

Furthermore, amine-functionalized surfaces are known to be effective for various applications, including the adsorption of pollutants or as platforms for catalysts. mdpi.com For instance, silica or carbon-based nanomaterials could be surface-functionalized with 5-(Diethylamino)pentylamine. cd-bioparticles.com The primary amine allows for covalent attachment to the nanomaterial surface, while the exposed tertiary amine can be used to capture metal ions or interact with other molecules. The amine groups can also act as templates or structure-directing agents in the synthesis of mesoporous materials.

Role in Designing Next-Generation Functional Polymers

The design of advanced polymers with specific, predictable functions is a major goal in materials science. mdpi.com The incorporation of 5-(Diethylamino)pentylamine into a polymer structure is a direct route to creating "smart" or functional polymers. The pendant diethylamino group is a pH-responsive moiety; at low pH, the tertiary amine becomes protonated, leading to changes in polymer solubility, conformation, and properties. This behavior is desirable for applications in drug delivery, sensors, and smart coatings.

Moreover, the presence of both primary and tertiary amines in one molecule allows for complex polymer architectures. The primary amine can be used as an anchor point for polymerization, while the tertiary amine remains available for subsequent reactions, such as quaternization to create permanently charged polyelectrolytes or for coordinating with metal catalysts. This versatility makes 5-(Diethylamino)pentylamine a valuable building block for designing polymers with sophisticated functions tailored for specific high-performance applications. rsc.org

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

No specific studies applying quantum chemical calculations directly to 5-(Diethylamino)pentylamine were identified. Methodologies frequently used for similar amine compounds are described below in a general context.

Density Functional Theory (DFT) is a prominent method for investigating the electronic structure of molecules. For a compound like 5-(Diethylamino)pentylamine, DFT could be employed to predict a variety of properties, such as optimized geometry, vibrational frequencies, and electronic properties (e.g., HOMO-LUMO energy gap). However, no published research detailing the application of DFT to 5-(Diethylamino)pentylamine was found.

Semi-empirical methods, such as Austin Model 1 (AM1), offer a computationally less intensive alternative to ab initio methods and DFT. These methods are parameterized using experimental data and are suitable for larger molecules. They could be used to perform initial geometry optimizations and to estimate electronic properties of 5-(Diethylamino)pentylamine. A literature search did not yield any studies that have utilized AM1 or other semi-empirical methods on this specific compound.

The choice of basis set and functional is critical in DFT calculations. For molecules containing nitrogen and flexible alkyl chains, basis sets like Pople's 6-31G* or Dunning's correlation-consistent basis sets (e.g., cc-pVDZ) are commonly used. Hybrid functionals such as B3LYP are widely used for their balance of accuracy and computational cost. Range-separated functionals like CAM-B3LYP are often employed for studying charge-transfer excitations. There are no available studies that specify the basis sets or functionals used for calculations on 5-(Diethylamino)pentylamine.

To model the behavior of 5-(Diethylamino)pentylamine in a solvent, continuum solvation models like the Polarizable Continuum Model (PCM) or the Conductor-like Screening Model (COSMO) are typically used. These models approximate the solvent as a continuous dielectric medium, allowing for the calculation of solvation energies and the study of solvent effects on molecular properties. No research articles documenting the use of these solvation models for 5-(Diethylamino)pentylamine were found.

Molecular and Electronic Structure Analysis

A crucial first step in any computational study is the optimization of the molecular geometry to find the lowest energy conformation. For a flexible molecule like 5-(Diethylamino)pentylamine, this would involve exploring the potential energy surface to identify stable conformers. This process would typically be carried out using methods like DFT or semi-empirical calculations. Without specific studies, the optimized geometric parameters (bond lengths, bond angles, and dihedral angles) for 5-(Diethylamino)pentylamine are not available.

Due to the absence of specific computational studies on 5-(Diethylamino)pentylamine, no data tables can be generated.

Electronic Absorption Spectra Analysis (UV-Vis)

The electronic absorption spectrum of a molecule, observed using UV-Vis spectroscopy, can be predicted through computational methods such as Time-Dependent Density Functional Theory (TD-DFT). nih.govmdpi.com This analysis would reveal the electronic transitions between molecular orbitals. For 5-(Diethylamino)pentylamine, the spectrum would likely be characterized by transitions involving the lone pairs of electrons on the two nitrogen atoms. The calculations would provide the predicted maximum absorption wavelengths (λmax) and the corresponding oscillator strengths, which relate to the intensity of the absorption bands. nih.govresearchgate.netiau.ir The nature of these transitions, for instance, whether they are n → σ* or Rydberg-type transitions, would also be determined.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a computational technique used to study the distribution of electron density in a molecule, providing a chemical intuition-friendly picture of bonding and lone pairs. wikipedia.orgdergipark.org.tr For 5-(Diethylamino)pentylamine, NBO analysis would quantify the electron density on the nitrogen atoms' lone pairs and in the various sigma bonds (C-C, C-N, C-H, N-H). uni-rostock.de This method allows for the investigation of hyperconjugative interactions, such as the donation of electron density from a filled bonding orbital to an adjacent empty anti-bonding orbital, which contribute to the molecule's stability. wisc.edu The analysis provides a detailed Lewis structure representation, including the occupancy of each orbital. joaquinbarroso.com

HOMO-LUMO Energy Gap Calculations

The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key components of frontier molecular orbital theory. The energy difference between them, known as the HOMO-LUMO gap, is a crucial indicator of a molecule's chemical reactivity and kinetic stability. wuxibiology.comedu.krd A small HOMO-LUMO gap suggests that a molecule is more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. researchgate.net For 5-(Diethylamino)pentylamine, the HOMO would likely be localized on the nitrogen atoms due to their lone pairs of electrons, indicating these are the primary sites for electron donation. The LUMO, conversely, would represent the region most susceptible to accepting electrons. Computational calculations would provide the energies of these orbitals and the resulting energy gap, offering insights into the molecule's reactivity profile. science.govajchem-a.com

Molecular Electrostatic Potential (MEP) Mapping

A Molecular Electrostatic Potential (MEP) map is a visual representation of the electrostatic potential on the electron density surface of a molecule. libretexts.org It is a valuable tool for predicting the sites of electrophilic and nucleophilic attack. researchgate.netresearchgate.net For 5-(Diethylamino)pentylamine, the MEP map would show regions of negative potential (typically colored in shades of red) localized around the nitrogen atoms, corresponding to their high electron density and basicity. These are the sites most likely to interact with protons or other electrophiles. Regions of positive potential (colored in shades of blue) would be expected around the hydrogen atoms, particularly those of the primary amine group.

Prediction of Chemical Properties and Reactivity

Computational methods can also be used to predict key chemical properties that govern a molecule's reactivity.

Theoretical Assessment of Basicity (PA/GB)

The basicity of a molecule can be quantified in the gas phase by its proton affinity (PA) and gas-phase basicity (GB). wikipedia.orgnist.gov Proton affinity is the negative of the enthalpy change for the protonation reaction, while gas-phase basicity is the negative of the Gibbs free energy change for the same reaction. nih.gov For 5-(Diethylamino)pentylamine, which has two basic nitrogen centers, computational calculations can predict the PA and GB for protonation at each site. It is expected that the tertiary amine nitrogen would exhibit a higher proton affinity than the primary amine nitrogen due to the electron-donating inductive effect of the two ethyl groups. researchgate.netresearchgate.net These theoretical values provide a fundamental measure of the intrinsic basicity of the molecule, free from solvent effects.

Correlation with Experimental Spectroscopic Data

A cornerstone of computational chemistry is the ability to predict spectroscopic data that can be correlated with experimental measurements, thereby validating the theoretical models used. aip.org For a molecule like 5-(diethylamino)pentylamine, Density Functional Theory (DFT) is a common and effective method for calculating spectroscopic parameters. mdpi.com

Typically, the geometry of the molecule is first optimized using a functional, such as B3LYP, and a suitable basis set, for instance, 6-311++G(d,p). nih.govmdpi.com Following optimization, vibrational frequency calculations are performed to predict the Infrared (IR) and Raman spectra. nih.gov These calculated frequencies often exhibit systematic deviations from experimental values due to the harmonic approximation used in the calculations and other method-inherent limitations. To improve the correlation, the computed frequencies are often uniformly scaled using established scaling factors. nih.gov The resulting scaled theoretical spectra can then be compared with experimental FT-IR and FT-Raman spectra, allowing for a detailed assignment of vibrational modes based on the Potential Energy Distribution (PED). nih.gov

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) method. These theoretical shifts are then correlated with experimental data obtained from NMR spectroscopy. researchgate.net A strong linear correlation between the calculated and experimental wavenumbers and chemical shifts indicates that the chosen computational model provides a reliable representation of the molecule's geometric and electronic structure. researchgate.net

Illustrative Data Table: Comparison of Theoretical and Experimental Spectroscopic Data for a Representative Aliphatic Diamine

This table is a generalized example based on typical values for aliphatic amines and does not represent actual experimental or calculated data for 5-(diethylamino)pentylamine.

| Spectroscopic Data | Experimental Value Range | Hypothetical Calculated Value (Scaled) | Assignment |

| FT-IR (cm⁻¹) | 3300 - 3500 | 3455 | N-H Stretch (Primary Amine) |

| 2850 - 3000 | 2950, 2870 | C-H Stretch (Aliphatic) | |

| 1550 - 1650 | 1610 | NH₂ Scissoring | |

| 1000 - 1250 | 1150 | C-N Stretch | |

| ¹H NMR (ppm) | ~ 2.5 - 2.9 | 2.7 | -CH₂- adjacent to N |

| ~ 1.3 - 1.7 | 1.5 | -CH₂- (Alkyl Chain) | |

| ~ 0.9 - 1.1 | 1.0 | -CH₃ of Ethyl Group | |

| ¹³C NMR (ppm) | ~ 40 - 55 | 50 | -CH₂- adjacent to N |

| ~ 20 - 40 | 30 | -CH₂- (Alkyl Chain) | |

| ~ 10 - 15 | 12 | -CH₃ of Ethyl Group |

Understanding Electron Distribution and Reactivity

Computational methods provide profound insights into the electronic structure of a molecule, which is fundamental to understanding its reactivity. nih.gov For 5-(diethylamino)pentylamine, an analysis of the electron distribution would reveal key features about its chemical behavior.

Molecular Electrostatic Potential (MESP) maps are visual representations of the electrostatic potential on the electron density surface. These maps are invaluable for identifying the electron-rich and electron-poor regions of a molecule. For an amine, the regions around the nitrogen atoms, due to their lone pairs of electrons, would be expected to show a negative electrostatic potential, indicating their susceptibility to electrophilic attack.

Frontier Molecular Orbital (FMO) analysis examines the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. The HOMO-LUMO energy gap is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. nih.gov

From the HOMO and LUMO energies, various global reactivity descriptors can be calculated within the framework of conceptual DFT. researchgate.netnih.gov These descriptors, such as chemical potential (μ), hardness (η), softness (S), and the global electrophilicity index (ω), provide quantitative measures of a molecule's stability and reactivity. nih.gov For instance, high chemical hardness suggests low reactivity. researchgate.net These parameters are instrumental in predicting how the molecule will interact with other chemical species.

Illustrative Data Table: Calculated Reactivity Descriptors for a Representative Aliphatic Diamine

This table is a generalized example and does not represent actual calculated data for 5-(diethylamino)pentylamine.

| Parameter | Definition | Hypothetical Value | Interpretation |

| E_HOMO | Energy of Highest Occupied Molecular Orbital | -5.8 eV | Related to electron-donating ability |

| E_LUMO | Energy of Lowest Unoccupied Molecular Orbital | 2.1 eV | Related to electron-accepting ability |

| Energy Gap (ΔE) | E_LUMO - E_HOMO | 7.9 eV | Indicates high kinetic stability |

| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | -1.85 eV | Measures electron escaping tendency |

| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | 3.95 eV | Indicates resistance to charge transfer |

| Global Electrophilicity (ω) | μ² / (2η) | 0.43 eV | Measures electrophilic nature |

Advanced Analytical Characterization in Research

Spectroscopic Methods for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. Analysis of both ¹H (proton) and ¹³C NMR spectra allows for the unambiguous assignment of every hydrogen and carbon atom in the 5-(Diethylamino)pentylamine structure.

¹H NMR Spectroscopy: The proton NMR spectrum provides information on the number of different types of protons, their electronic environment, and the connectivity between neighboring protons. For 5-(Diethylamino)pentylamine, the spectrum is expected to show distinct signals for the protons on the ethyl groups, the pentyl chain, and the primary amine. The integration of these signals corresponds to the number of protons in each unique environment, while the splitting patterns (multiplicity) reveal adjacent, non-equivalent protons.

Table 1: Predicted ¹H NMR Spectral Data for 5-(Diethylamino)pentylamine

| Assigned Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |

| -CH₂-NH₂ (C1) | ~2.70 | Triplet (t) | 2H |

| -NH₂ | ~1.5 (broad singlet) | Broad s | 2H |

| -CH₂- (C2) | ~1.50 | Multiplet (m) | 2H |

| -CH₂- (C3) | ~1.35 | Multiplet (m) | 2H |

| -CH₂- (C4) | ~1.45 | Multiplet (m) | 2H |

| N(CH₂CH₃)₂ (C5) | ~2.40 | Triplet (t) | 2H |

| N(CH₂CH₃)₂ | ~2.50 | Quartet (q) | 4H |

| N(CH₂CH₃)₂ | ~1.00 | Triplet (t) | 6H |

¹³C NMR Spectroscopy: The ¹³C NMR spectrum reveals the number of chemically distinct carbon environments and provides insight into the type of carbon atom (e.g., methyl, methylene). Given the structure of 5-(Diethylamino)pentylamine, nine distinct signals are expected in the proton-decoupled ¹³C NMR spectrum. The chemical shifts are influenced by the proximity to the electron-withdrawing nitrogen atoms. Data for similar aliphatic amines, such as pentylamine, show characteristic signals for the alkyl chain carbons. nih.gov

Table 2: Predicted ¹³C NMR Spectral Data for 5-(Diethylamino)pentylamine

| Assigned Carbon | Predicted Chemical Shift (δ, ppm) |

| C1 (-CH₂-NH₂) | ~42.0 |

| C2 | ~33.5 |

| C3 | ~24.0 |

| C4 | ~29.0 |

| C5 (-CH₂-N(Et)₂) | ~52.0 |

| N(CH₂CH₃)₂ | ~47.0 |

| N(CH₂CH₃)₂ | ~11.5 |

Vibrational spectroscopy, encompassing both Infrared (IR) and Raman techniques, is used to identify the functional groups present in a molecule by measuring the vibrations of its bonds. nih.govmdpi.com These two techniques are complementary and provide a characteristic "fingerprint" for 5-(Diethylamino)pentylamine.

Infrared (IR) Spectroscopy: IR spectroscopy measures the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending. The IR spectrum of 5-(Diethylamino)pentylamine is expected to display characteristic bands for its primary amine, tertiary amine, and alkane portions. Key expected absorptions for the primary amine group include a pair of medium-intensity N-H stretching bands and an N-H bending vibration. nist.gov

Raman Spectroscopy: Raman spectroscopy involves the inelastic scattering of monochromatic light (usually from a laser) and is particularly sensitive to non-polar bonds and symmetric vibrations. For 5-(Diethylamino)pentylamine, Raman spectroscopy would be effective in observing the C-C backbone vibrations and symmetric C-N stretching modes.

Table 3: Predicted Vibrational Spectroscopy Data for 5-(Diethylamino)pentylamine

| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Technique | Intensity |

| N-H Stretch (asymmetric & symmetric) | 3300 - 3500 | IR | Medium, two bands |

| C-H Stretch (sp³ CH₂, CH₃) | 2850 - 2960 | IR/Raman | Strong |

| N-H Bend (scissoring) | 1580 - 1650 | IR | Medium to Strong |

| CH₂ Bend (scissoring) | 1450 - 1470 | IR/Raman | Medium |

| C-N Stretch (Aliphatic) | 1020 - 1250 | IR | Medium to Weak |

| N-H Wag (out-of-plane bend) | 665 - 910 | IR | Broad, Strong |

Mass spectrometry (MS) is a powerful analytical technique that measures the mass-to-charge ratio (m/z) of ionized molecules. It provides the exact molecular weight and crucial structural information based on the fragmentation pattern of the molecule. libretexts.org

For 5-(Diethylamino)pentylamine (C₉H₂₂N₂), the molecular weight is 158.29 g/mol . In accordance with the nitrogen rule, the presence of two nitrogen atoms results in an even nominal molecular mass. The primary fragmentation pathway for aliphatic amines is alpha-cleavage, which involves the breaking of a C-C bond adjacent to the nitrogen atom. miamioh.edulibretexts.org This process leads to the formation of stable iminium ions, which often represent the most abundant peaks (base peaks) in the mass spectrum. researchgate.net The fragmentation can occur at either the primary or the tertiary amine end of the molecule, leading to a series of characteristic fragment ions.

Table 4: Predicted Mass Spectrometry Fragmentation Data for 5-(Diethylamino)pentylamine

| m/z Value | Proposed Fragment Ion Structure | Fragmentation Pathway |

| 158 | [C₉H₂₂N₂]⁺ | Molecular Ion (M⁺) |

| 143 | [M - CH₃]⁺ | Loss of a methyl radical |

| 86 | [CH₂=N(CH₂CH₃)₂]⁺ | α-cleavage at the tertiary amine |

| 72 | [C₄H₉-NH=CH₂]⁺ | α-cleavage at the primary amine |

| 30 | [CH₂=NH₂]⁺ | Cleavage of the pentyl chain |

X-ray Diffraction Techniques

X-ray diffraction (XRD) is a powerful non-destructive technique for characterizing crystalline materials. It relies on the scattering of X-rays by the electron clouds of atoms in a crystal lattice. The resulting diffraction pattern is unique to a specific crystalline structure.

Single crystal X-ray diffraction (SC-XRD) is the definitive method for determining the precise three-dimensional arrangement of atoms within a molecule and how those molecules pack to form a crystal. This technique can provide unequivocal proof of a compound's chemical identity, stereochemistry, and conformation.

To perform SC-XRD analysis on 5-(Diethylamino)pentylamine, a high-quality single crystal of a suitable salt form (e.g., hydrochloride or tartrate salt) would first need to be grown. This crystal would then be mounted on a goniometer and irradiated with a monochromatic X-ray beam. The diffraction pattern is collected by a detector as the crystal is rotated.

The analysis of the diffraction data would yield detailed information about the crystal structure. Although no published crystal structure for 5-(Diethylamino)pentylamine is available, a hypothetical analysis would produce a set of crystallographic parameters.

Illustrative Data Table: Hypothetical Crystallographic Data for a Salt of 5-(Diethylamino)pentylamine

| Parameter | Hypothetical Value |

| Empirical Formula | C9H23N2Cl |

| Formula Weight | 194.75 g/mol |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| Unit Cell Dimensions | a = 10.12 Å, b = 8.54 Å, c = 15.33 Å, β = 98.7° |

| Volume | 1305.4 ų |

| Z (Molecules per unit cell) | 4 |

| Calculated Density | 0.99 g/cm³ |

| R-factor | 0.045 |

Note: The data in this table is hypothetical and for illustrative purposes only.

This data would allow for the precise determination of bond lengths, bond angles, and torsional angles within the 5-(Diethylamino)pentylamine molecule, providing an unambiguous confirmation of its structure.

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample rather than a single crystal. wikipedia.org It is a valuable tool for phase identification, assessing sample purity, and studying polymorphism. carleton.edu In a PXRD experiment, a finely powdered sample is irradiated with X-rays, and the diffraction pattern is recorded. Since the crystallites in the powder are randomly oriented, the PXRD pattern consists of a series of peaks at different diffraction angles (2θ), which correspond to the different lattice planes in the crystal structure. libretexts.org

For 5-(Diethylamino)pentylamine, PXRD would be used to:

Confirm the identity of a newly synthesized batch by comparing its PXRD pattern to a reference pattern.

Assess the purity of the bulk material. The presence of crystalline impurities would be indicated by additional peaks in the diffraction pattern.

Identify different polymorphic forms. Polymorphs are different crystalline forms of the same compound, which can have different physical properties. yale.edu

Illustrative Data Table: Hypothetical PXRD Peak List for 5-(Diethylamino)pentylamine Hydrochloride

| 2θ (°) | d-spacing (Å) | Relative Intensity (%) |

| 10.5 | 8.42 | 100 |

| 15.2 | 5.82 | 45 |

| 20.8 | 4.27 | 80 |

| 23.1 | 3.85 | 65 |

| 28.9 | 3.09 | 30 |

Note: The data in this table is hypothetical and for illustrative purposes only.

Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific material and crystalline form.

Electrochemical Characterization (e.g., Cyclic Voltammetry)

Cyclic voltammetry (CV) is an electrochemical technique used to study the redox properties of a compound. In a CV experiment, the potential of a working electrode is swept linearly with time between two set values, and the resulting current is measured. The resulting plot of current versus potential is called a cyclic voltammogram.

While primary and secondary amines can be electrochemically active, the tertiary amine and primary amine in 5-(Diethylamino)pentylamine are not expected to be readily oxidized or reduced within typical electrochemical windows. However, CV could be employed to:

Investigate the electrochemical stability of the compound.

Study its behavior in the presence of redox-active species.

Explore its potential as a ligand in coordination chemistry, where the coordination to a metal center could induce redox activity.

A hypothetical CV experiment of 5-(Diethylamino)pentylamine in a standard electrolyte solution would likely show a large potential window with no significant redox peaks, indicating its electrochemical inertness under those conditions.

Illustrative Data Table: Hypothetical Cyclic Voltammetry Parameters for 5-(Diethylamino)pentylamine

| Parameter | Hypothetical Value |

| Solvent | Acetonitrile |

| Supporting Electrolyte | 0.1 M Tetrabutylammonium hexafluorophosphate (B91526) (TBAPF6) |

| Working Electrode | Glassy Carbon |

| Reference Electrode | Ag/AgCl |

| Scan Rate | 100 mV/s |

| Potential Window | -2.0 V to +2.0 V |

| Oxidation Potential (Epa) | Not observed |

| Reduction Potential (Epc) | Not observed |

Note: The data in this table is hypothetical and for illustrative purposes only.

Method Development and Validation in Analytical Chemistry

The development and validation of reliable analytical methods are crucial for the accurate quantification of a compound in various matrices. For an amine like 5-(Diethylamino)pentylamine, which lacks a strong chromophore, direct detection by UV-Vis spectroscopy can be challenging. Therefore, derivatization is often employed to enhance its detectability.

Derivatization involves chemically modifying the analyte to produce a derivative with properties that are more suitable for a particular analytical technique. nih.gov For amines, derivatization is often used to:

Introduce a chromophore or fluorophore for UV-Vis or fluorescence detection.

Increase the volatility for gas chromatography (GC) analysis.

Improve the ionization efficiency for mass spectrometry (MS) analysis.